Homer proteins are expressed in the brain and are particularly abundant in areas involved in learning and memory. They interact with various receptors and signaling molecules, including metabotropic glutamate receptors and inositol trisphosphate receptors, which are vital for synaptic transmission and plasticity .
Homer proteins can be classified based on their isoforms:
The synthesis of Homer proteins can be achieved through recombinant DNA technology, where specific genes encoding the proteins are cloned into expression vectors. These vectors are then introduced into host cells (commonly bacteria or mammalian cells) to produce the desired proteins.
The expression of Homer proteins typically involves:
Homer proteins possess a basic structural motif known as the PDZ domain, which facilitates interactions with other proteins. The PDZ domain allows Homer to bind to various receptors and scaffolding proteins within the postsynaptic density.
The molecular weight of Homer proteins varies by isoform:
Homer proteins do not undergo traditional chemical reactions like small molecules; instead, they participate in biochemical interactions such as protein-protein interactions and post-translational modifications.
These interactions can be studied through:
Homer proteins regulate synaptic signaling by forming complexes with metabotropic glutamate receptors and other signaling molecules at the postsynaptic density. This interaction modulates calcium signaling pathways critical for synaptic plasticity.
Studies have shown that Homer can enhance receptor activity, thereby influencing neurotransmitter release and synaptic strength. For instance, the presence of Homer can stabilize receptor localization at synapses during neuronal activity .
Homer proteins are extensively studied in neuroscience for their roles in:
The Enabled/vasodilator-stimulated phosphoprotein homology 1 (EVH1) domain is a ~115-residue module located at the amino terminus of Homer proteins. This domain adopts a seven-stranded antiparallel β-barrel fold with a carboxy-terminal α-helix packed alongside it, forming a compact globular structure that facilitates protein-protein interactions [2] [8]. Unlike class I EVH1 domains (e.g., Mena/VASP), which recognize FPPPP motifs, the Homer EVH1 domain belongs to class II and specifically binds proline-rich sequences (PRSs) with core motifs including PPxxF (Pro-Pro-x-x-Phe), PxxF, and LPSSP (Leu-Pro-Ser-Ser-Pro) [5] [8]. Crystallographic analyses reveal that ligand binding occurs through a deep surface pocket that accommodates the PPxxF motif in a type II polyproline helix conformation, with conserved residues (e.g., W24 in Homer1) forming hydrophobic contacts with the phenylalanine residue [2] [8].
The specificity of this interaction is governed by:
Table 1: EVH1 Domain Ligand-Binding Partners
Ligand Protein | Binding Motif | Biological Context | Affinity (K_d) |
---|---|---|---|
Metabotropic glutamate receptors (mGluRs) | PPxxF | Postsynaptic density | ~1–5 μM |
Inositol trisphosphate receptors (IP3Rs) | PPxxF | Endoplasmic reticulum | ~2–8 μM |
Shank proteins | LPSSP | Scaffolding complex | ~5–10 μM |
Plasma membrane Ca²⁺-ATPase (PMCA) | PPxxF-like | Calcium extrusion | Not determined |
Notably, Homer1 contains a unique P-motif (138-Ser-Pro-Leu-Thr-Pro-142) that enables autoinhibition by binding its own EVH1 domain, thereby regulating multimerization [5].
The carboxy-terminal coiled-coil domain of long Homer isoforms (e.g., Homer1b/c, Homer2, Homer3) drives oligomerization through parallel and antiparallel interactions. This domain features a heptad repeat (abcdefg) with hydrophobic residues conserved at positions "a" and "d," enabling the formation of supercoiled helices [9]. X-ray crystallography demonstrates that the coiled-coil region forms a tetrameric structure through a unique "dimer-of-dimers" arrangement: two parallel dimeric coiled-coils intercalate in a tail-to-tail fashion, stabilized by leucine zipper motifs (ZipA and ZipB) [1] [5]. The ZipB motif is particularly critical for tetramer stability [5].
Functional consequences of multimerization include:
Table 2: Coiled-Coil Multimerization States in Homer Proteins
Isoform | Domain Boundaries | Multimer State | Key Stabilizing Elements | Structural Role |
---|---|---|---|---|
Homer1b/c | ~200–350 | Tetramer | ZipB leucine zipper | Scaffold nucleation |
Homer3 | ~180–340 | Tetramer | Coiled-coil dimer interface | Dendritic spine integrity |
Homer1a | None | Monomer | N/A | Competitive disruptor |
Electron microscopy studies reveal that Homer-Shank complexes form micron-scale mesh-like networks where coiled-coil filaments link Shank hubs, enabling recruitment of additional postsynaptic density proteins like guanylate kinase-associated protein [1]. This architecture provides mechanical stability to dendritic spines and creates a platform for signal transduction.
Homer EVH1 domains exhibit distinct specificity profiles for PPxxF versus LPSSP motifs, enabling functional diversification in signal transduction:
PPxxF Motif:
LPSSP Motif:
Table 3: Functional Consequences of Motif Specificity
Feature | PPxxF Motif | LPSSP Motif |
---|---|---|
Binding affinity | High (μM range) | Moderate-to-low |
Structural role | Anchoring receptors | Linking scaffolding proteins |
Evolutionary conservation | Broad (mammals to insects) | Vertebrate-specific |
Regulatory potential | Modulated by phosphorylation | Constitutive interactions |
Key functional outputs | Ca²⁺ signaling complex assembly | Dendritic spine matrix formation |
The PPxxF motif's higher affinity and broader conservation reflect its role in tethering critical signaling components like mGluRs and calcium pumps. In contrast, the LPSSP motif enables integration with structural scaffolds like Shank, where lower-affinity interactions may facilitate dynamic remodeling of postsynaptic density architecture [1] [5]. This divergence allows Homer proteins to simultaneously organize receptors, channels, and effectors while maintaining spatial segregation of functional complexes.
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